5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid
Description
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid is a bicyclic heterocyclic compound featuring a fused indole core modified with a 1,3-dioxole ring at positions 4 and 5 of the indole scaffold. The carboxylic acid functional group is located at position 7 (Figure 1). This structural motif combines the aromaticity of indole with the electron-rich dioxole ring, which may enhance solubility and intermolecular interactions such as hydrogen bonding.
Key structural attributes include:
- Fused dioxole ring: Stabilizes the indole system and influences electronic properties.
- Positional isomerism: The placement of substituents (e.g., carboxylic acid at position 7 vs. 6) significantly affects reactivity and biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C10H7NO4 |
|---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]indole-7-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-10(13)6-3-11-7-2-9-8(1-5(6)7)14-4-15-9/h1-3,11H,4H2,(H,12,13) |
InChI Key |
CGNOJOJEFPOWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CN3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-nitrobenzaldehydes with phosphorane in the presence of triphenylphosphine and diphenyl ether at elevated temperatures (around 260°C) for about an hour . The reaction mass is then cooled and purified using column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structural analogs and their key differences:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5H-[1,3]Dioxolo[4,5-f]indole-7-carboxylic acid, and what experimental parameters influence yield?
- Methodology : A common approach involves refluxing precursors in acetic acid with sodium acetate as a catalyst. For example, derivatives like 3-formyl-1H-indole-2-carboxylic acid can undergo condensation with aminothiazolones under reflux for 3–5 hours (similar to Method A in ). Key parameters include stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol amine), temperature control (reflux conditions), and recrystallization from DMF/acetic acid mixtures for purification .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Adjust pH during workup to precipitate impurities.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% TFA) to assess purity.
- Mass Spectrometry (MS) : Confirm molecular weight using ESI-MS or MALDI-TOF (e.g., theoretical MW ~247.2 g/mol, adjusted for substituents) .
- NMR : Assign peaks for the dioxolane ring (δ 4.8–5.2 ppm for OCH₂O) and carboxylic acid (δ ~12 ppm, broad) .
Q. What are the stability considerations for long-term storage of this compound?
- Storage Conditions : Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Avoid exposure to moisture, as carboxylic acids may decarboxylate under humid conditions .
- Decomposition Risks : No direct data exists for this compound, but analogous indole-carboxylic acids show sensitivity to light and heat. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
- Methods :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify electrophilic sites (e.g., C-4 or C-6 positions on the indole ring).
- Fukui Indices : Calculate nucleophilic (f⁻) and electrophilic (f⁺) indices to predict regioselectivity .
- Experimental Validation : Compare computational predictions with observed reactivity in SNAr reactions using substituted aryl halides.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Case Study : If one study reports cytotoxicity (IC₅₀ = 10 µM) while another shows no activity, consider:
- Assay Variability : Test both protocols (e.g., MTT vs. ATP-based assays) using the same cell line and passage number.
- Impurity Profiling : Analyze batches via LC-MS to rule out contaminants (e.g., residual boronic acid intermediates from Suzuki couplings) .
- Solubility Effects : Use DMSO stock solutions ≤0.1% v/v to avoid solvent interference .
Q. How can researchers design experiments to study the compound’s interaction with cytochrome P450 enzymes?
- Approach :
- Enzyme Inhibition Assays : Incubate with human liver microsomes and CYP isoform-specific substrates (e.g., CYP3A4: midazolam). Measure metabolite formation via LC-MS/MS.
- Docking Simulations : Use AutoDock Vina to model binding poses in the CYP active site, focusing on hydrogen bonds with the carboxylic acid group .
Methodological Challenges and Solutions
Q. What techniques address low solubility of this compound in aqueous buffers?
- Strategies :
- Prodrug Design : Synthesize methyl or ethyl esters (e.g., methyl 7-benzyloxy-1H-indole-5-carboxylate, ) to enhance lipophilicity, then hydrolyze in vivo.
- Nanoformulation : Use PEGylated liposomes or cyclodextrin complexes to improve bioavailability .
Q. How can researchers mitigate hazards during scale-up synthesis?
- Safety Protocols :
- Respiratory Protection : Use NIOSH-certified P95 respirators when handling fine powders to prevent inhalation ().
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal to prevent drainage contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
